N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Overview
Description
N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is a useful research compound. Its molecular formula is C13H8Cl2F3N3O and its molecular weight is 350.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anion Coordination Chemistry
Research has focused on the anion coordination chemistry of urea-based ligands, showing their ability to bind with inorganic oxo-anions. This binding capacity highlights the potential for these compounds to be used in the selective capture or sensing of specific anions in environmental or laboratory settings. For instance, studies on protonated urea-based ligands have demonstrated their affinity for perchlorate anions, emphasizing the rich variety of hydrogen bond motifs that can influence the crystallization and structural properties of these complexes (Wu et al., 2007).
Structural Analysis
The crystal structure analysis of benzoylphenylurea insecticides, including those structurally similar to the compound , has provided insights into the molecular conformation and interactions that govern their behavior. Such studies are crucial for understanding the physical and chemical properties of these compounds, which could inform their application in various industrial and pharmaceutical contexts (Cho et al., 2015).
Biological Activities
Urea derivatives have been recognized for their cytokinin-like activity and potential to enhance adventitious root formation, indicating their utility in agricultural and horticultural applications. The structural nuances of these compounds play a significant role in their biological activity, offering a pathway to design synthetic molecules with targeted effects on plant growth and development (Ricci & Bertoletti, 2009).
Nonlinear Optical Properties
The electronic and optical properties of urea derivatives have been explored for their potential applications in nonlinear optics and optoelectronic device fabrications. Computational studies on novel chalcone derivatives related to the compound have shed light on their significant electrooptic properties, including high second and third harmonic generation values, which could be leveraged in the development of advanced optical devices (Shkir et al., 2018).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-8-2-1-3-9(6-8)19-12(22)21-11-5-7(13(16,17)18)4-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORHTVTLMQVCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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